molecular formula C10H9BFNO4 B11761714 (6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid

Katalognummer: B11761714
Molekulargewicht: 236.99 g/mol
InChI-Schlüssel: MZICAYYBXSKODP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a methoxycarbonyl group, and an indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are typically based on scalable versions of the synthetic routes mentioned above. These methods often involve the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of (6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and boronic acid group play crucial roles in its reactivity and binding affinity. The compound can form reversible covalent bonds with biological molecules, making it useful in enzyme inhibition and other biochemical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(6-Fluoro-4-(methoxycarbonyl)-1H-indol-2-yl)boronic acid is unique due to its indole ring structure, which imparts distinct chemical properties and reactivity. The presence of the methoxycarbonyl group further enhances its versatility in chemical synthesis and biological applications.

Eigenschaften

Molekularformel

C10H9BFNO4

Molekulargewicht

236.99 g/mol

IUPAC-Name

(6-fluoro-4-methoxycarbonyl-1H-indol-2-yl)boronic acid

InChI

InChI=1S/C10H9BFNO4/c1-17-10(14)7-2-5(12)3-8-6(7)4-9(13-8)11(15)16/h2-4,13,15-16H,1H3

InChI-Schlüssel

MZICAYYBXSKODP-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC2=C(C=C(C=C2N1)F)C(=O)OC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.